molecular formula C18H25NO2 B2662432 1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine CAS No. 2411261-63-5

1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine

Cat. No.: B2662432
CAS No.: 2411261-63-5
M. Wt: 287.403
InChI Key: MGOPECOJYCOGKI-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features a cyclobutyl group, an oxan-4-yl substituent, and a phenoxy methyl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

The synthesis of 1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.

    Attachment of the Phenoxy Methyl Group: This step often involves the use of phenoxy methyl halides in a nucleophilic substitution reaction with the aziridine intermediate.

    Incorporation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through etherification reactions using appropriate oxan-4-yl alcohols and halides.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aziridine ring is highly reactive towards nucleophiles, allowing for substitution reactions with a variety of nucleophiles such as amines, thiols, and halides.

    Ring-Opening Reactions: The strained aziridine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched amines.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The cyclobutyl and oxan-4-yl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine can be compared with other aziridine derivatives, such as:

    1-Phenyl-2-methylaziridine: This compound lacks the cyclobutyl and oxan-4-yl groups, making it less complex and potentially less versatile in its applications.

    1-Benzyl-2-ethylaziridine: Similar to the previous compound, it lacks the unique substituents found in this compound, which may limit its reactivity and specificity.

    1-Cyclohexyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine: This compound features a cyclohexyl group instead of a cyclobutyl group, which may affect its steric properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-15(14-7-9-20-10-8-14)11-18(6-1)21-13-17-12-19(17)16-4-2-5-16/h1,3,6,11,14,16-17H,2,4-5,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOPECOJYCOGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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